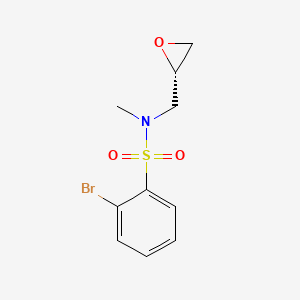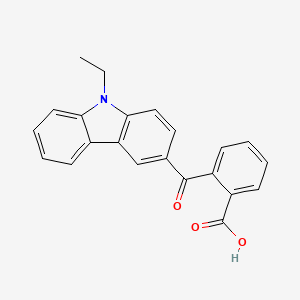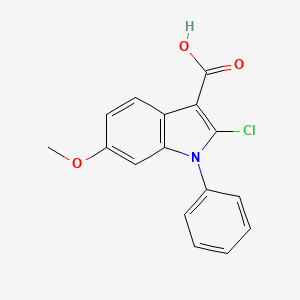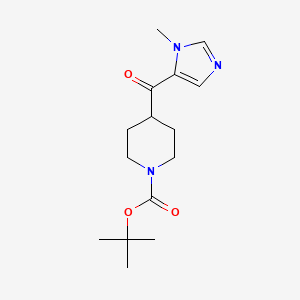![molecular formula C23H26ClNO5S B8535614 Tert-butyl 2-[4-chloro-2-[2-[5-(dimethylsulfamoyl)-2-methylphenyl]ethynyl]phenoxy]acetate](/img/structure/B8535614.png)
Tert-butyl 2-[4-chloro-2-[2-[5-(dimethylsulfamoyl)-2-methylphenyl]ethynyl]phenoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-[4-chloro-2-[2-[5-(dimethylsulfamoyl)-2-methylphenyl]ethynyl]phenoxy]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl ester group, a chloro-substituted phenoxy group, and a dimethylsulfamoyl-substituted phenyl group connected via an ethynyl linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[4-chloro-2-[2-[5-(dimethylsulfamoyl)-2-methylphenyl]ethynyl]phenoxy]acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process may include the following steps:
- Formation of the ethynyl intermediate by coupling a dimethylsulfamoyl-substituted phenylacetylene with a chloro-substituted phenylboronic acid.
- Subsequent esterification with tert-butyl bromoacetate to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethynyl groups.
Reduction: Reduction reactions may target the chloro and sulfonamide groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include phenolic derivatives and carboxylic acids.
Reduction: Products may include dechlorinated and desulfonated derivatives.
Substitution: Products may include various substituted phenoxyacetates.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in studies involving cross-coupling reactions and esterification processes.
Biology:
- Potential applications in the development of bioactive compounds and pharmaceuticals.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of tert-butyl 2-[4-chloro-2-[2-[5-(dimethylsulfamoyl)-2-methylphenyl]ethynyl]phenoxy]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
- Binding to and modulating the activity of enzymes involved in metabolic pathways.
- Interacting with cellular receptors to influence signal transduction processes.
- Affecting the expression of genes related to inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
4-tert-Butyl-2-chlorophenol: Shares the tert-butyl and chloro-substituted phenyl groups but lacks the ethynyl and sulfonamide functionalities.
tert-Butyl 2,2,2-trichloroacetimidate: Contains a tert-butyl ester group but differs significantly in its overall structure and reactivity.
Uniqueness: Tert-butyl 2-[4-chloro-2-[2-[5-(dimethylsulfamoyl)-2-methylphenyl]ethynyl]phenoxy]acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethynyl linkage and the dimethylsulfamoyl group distinguishes it from other similar compounds, making it a valuable molecule for research and industrial applications.
Eigenschaften
Molekularformel |
C23H26ClNO5S |
|---|---|
Molekulargewicht |
464.0 g/mol |
IUPAC-Name |
tert-butyl 2-[4-chloro-2-[2-[5-(dimethylsulfamoyl)-2-methylphenyl]ethynyl]phenoxy]acetate |
InChI |
InChI=1S/C23H26ClNO5S/c1-16-7-11-20(31(27,28)25(5)6)14-17(16)8-9-18-13-19(24)10-12-21(18)29-15-22(26)30-23(2,3)4/h7,10-14H,15H2,1-6H3 |
InChI-Schlüssel |
VTGAGDURLFOATH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C#CC2=C(C=CC(=C2)Cl)OCC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
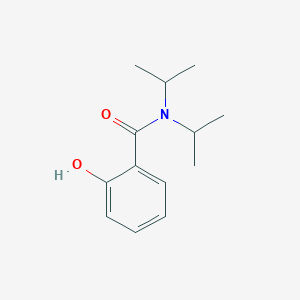
![4,7-Di(thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B8535540.png)
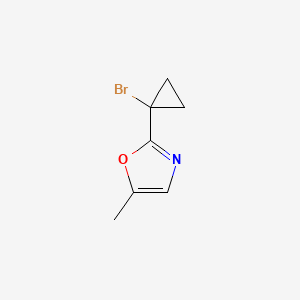
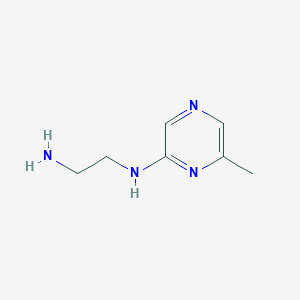
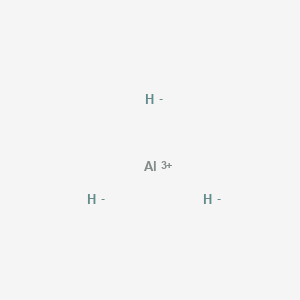
![N'-{4-[(1,2-Benzothiazol-5-yl)oxy]-3-chlorophenyl}-N,N-dimethylurea](/img/structure/B8535565.png)
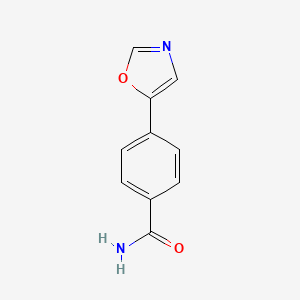
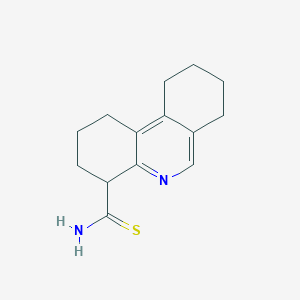
![4-p-Tolyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B8535580.png)
![methyl N-[4-(2-hydroxyethyl)phenyl]carbamate](/img/structure/B8535582.png)
